molecular formula C9H10F3NO B2774092 (2R)-2-[4-(Trifluoromethyl)pyridin-2-yl]propan-1-ol CAS No. 2248209-80-3

(2R)-2-[4-(Trifluoromethyl)pyridin-2-yl]propan-1-ol

Cat. No.: B2774092
CAS No.: 2248209-80-3
M. Wt: 205.18
InChI Key: RPXJFLLUDXMGSK-LURJTMIESA-N
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Description

(2R)-2-[4-(Trifluoromethyl)pyridin-2-yl]propan-1-ol is a chiral compound featuring a trifluoromethyl group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-[4-(Trifluoromethyl)pyridin-2-yl]propan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-(Trifluoromethyl)pyridine and ®-propan-1-ol.

    Reaction Conditions: The reaction may involve the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product. For example, a common method might involve a nucleophilic substitution reaction where the hydroxyl group of ®-propan-1-ol attacks the pyridine ring.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactors, optimized reaction conditions, and purification processes to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-[4-(Trifluoromethyl)pyridin-2-yl]propan-1-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The trifluoromethyl group or the hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.

    Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are commonly employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone, while reduction could produce different alcohols.

Scientific Research Applications

(2R)-2-[4-(Trifluoromethyl)pyridin-2-yl]propan-1-ol has several scientific research applications, including:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which (2R)-2-[4-(Trifluoromethyl)pyridin-2-yl]propan-1-ol exerts its effects depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, influencing biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-[4-(Trifluoromethyl)pyridin-2-yl]propan-1-ol: The enantiomer of the compound with potentially different biological activity.

    4-(Trifluoromethyl)pyridine: A simpler compound lacking the propanol group.

    2-[4-(Trifluoromethyl)pyridin-2-yl]ethanol: A similar compound with an ethanol group instead of propanol.

Uniqueness

(2R)-2-[4-(Trifluoromethyl)pyridin-2-yl]propan-1-ol is unique due to its specific chiral configuration and the presence of both a trifluoromethyl group and a pyridine ring, which can impart distinct chemical and biological properties.

Properties

IUPAC Name

(2R)-2-[4-(trifluoromethyl)pyridin-2-yl]propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3NO/c1-6(5-14)8-4-7(2-3-13-8)9(10,11)12/h2-4,6,14H,5H2,1H3/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPXJFLLUDXMGSK-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C1=NC=CC(=C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CO)C1=NC=CC(=C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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